2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Overview
Description
N-Acetyl-beta-D-glucosaminylamine is a derivative of glucosamine, a naturally occurring amino sugar. This compound is significant in various biological processes and has applications in multiple scientific fields. It is known for its role in the synthesis of glycoproteins and glycolipids, which are essential components of cell membranes and extracellular matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-beta-D-glucosaminylamine can be synthesized through the acetylation of beta-D-glucosaminylamine. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of N-Acetyl-beta-D-glucosaminylamine often involves enzymatic methods. Enzymes such as beta-N-acetylglucosaminidases are used to catalyze the acetylation process. This method is preferred due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-beta-D-glucosaminylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: N-Acetyl-beta-D-glucosaminylamine oxide.
Reduction: N-Acetyl-beta-D-glucosaminylamine alcohol.
Substitution: N-Acetyl-beta-D-glucosaminylamine chloride.
Scientific Research Applications
N-Acetyl-beta-D-glucosaminylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a crucial role in cell signaling and communication.
Industry: It is utilized in the production of bioethanol and single-cell proteins.
Mechanism of Action
N-Acetyl-beta-D-glucosaminylamine exerts its effects by participating in the biosynthesis of glycoproteins and glycolipids. It acts as a substrate for enzymes like beta-N-acetylglucosaminidases, which catalyze the transfer of N-acetylglucosamine residues to target molecules. This process is essential for maintaining the structural integrity and functionality of cell membranes and extracellular matrices .
Comparison with Similar Compounds
N-Acetylglucosamine: A precursor in the biosynthesis of N-Acetyl-beta-D-glucosaminylamine.
Glucosamine: The parent compound from which N-Acetyl-beta-D-glucosaminylamine is derived.
Chitin: A polymer of N-Acetylglucosamine, found in the exoskeletons of arthropods.
Uniqueness: N-Acetyl-beta-D-glucosaminylamine is unique due to its specific role in the synthesis of glycoproteins and glycolipids. Unlike its precursors and related compounds, it is directly involved in the modification of proteins and lipids, making it indispensable for various biological processes .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036106 | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-b-glucosaminylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114910-04-2, 4229-38-3 | |
Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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